Cas no 1543092-05-2 (1-ethyl-1,4-diazepan-2-one)
1-ethyl-1,4-diazepan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1-ethyl-1,4-diazepan-2-one
- 1-Ethylhexahydro-2H-1,4-diazepin-2-one
-
- Inchi: 1S/C7H14N2O/c1-2-9-5-3-4-8-6-7(9)10/h8H,2-6H2,1H3
- InChI Key: BIPQQKHLEJGBIJ-UHFFFAOYSA-N
- SMILES: N1(CC)CCCNCC1=O
1-ethyl-1,4-diazepan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E902468-10mg |
1-ethyl-1,4-diazepan-2-one |
1543092-05-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E902468-50mg |
1-ethyl-1,4-diazepan-2-one |
1543092-05-2 | 50mg |
$ 210.00 | 2022-06-05 | ||
| TRC | E902468-100mg |
1-ethyl-1,4-diazepan-2-one |
1543092-05-2 | 100mg |
$ 295.00 | 2022-06-05 | ||
| Enamine | EN300-154238-0.05g |
1-ethyl-1,4-diazepan-2-one |
1543092-05-2 | 95% | 0.05g |
$107.0 | 2023-02-14 | |
| Enamine | EN300-154238-0.1g |
1-ethyl-1,4-diazepan-2-one |
1543092-05-2 | 95% | 0.1g |
$160.0 | 2023-02-14 | |
| Enamine | EN300-154238-0.25g |
1-ethyl-1,4-diazepan-2-one |
1543092-05-2 | 95% | 0.25g |
$228.0 | 2023-02-14 | |
| Enamine | EN300-154238-0.5g |
1-ethyl-1,4-diazepan-2-one |
1543092-05-2 | 95% | 0.5g |
$359.0 | 2023-02-14 | |
| Enamine | EN300-154238-1.0g |
1-ethyl-1,4-diazepan-2-one |
1543092-05-2 | 95% | 1.0g |
$461.0 | 2023-02-14 | |
| Enamine | EN300-154238-2.5g |
1-ethyl-1,4-diazepan-2-one |
1543092-05-2 | 95% | 2.5g |
$957.0 | 2023-02-14 | |
| Enamine | EN300-154238-5.0g |
1-ethyl-1,4-diazepan-2-one |
1543092-05-2 | 95% | 5.0g |
$1881.0 | 2023-02-14 |
1-ethyl-1,4-diazepan-2-one Related Literature
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 1-ethyl-1,4-diazepan-2-one
Comprehensive Overview of 1-ethyl-1,4-diazepan-2-one (CAS No. 1543092-05-2): Properties, Applications, and Research Insights
1-ethyl-1,4-diazepan-2-one (CAS No. 1543092-05-2) is a heterocyclic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This diazepane derivative belongs to the class of nitrogen-containing heterocycles, which are pivotal in drug discovery and material science. Its molecular formula, C7H14N2O, highlights a balanced combination of carbon, hydrogen, nitrogen, and oxygen atoms, making it a versatile intermediate for synthetic applications.
The compound's 1,4-diazepane core is structurally analogous to bioactive molecules found in CNS-targeting drugs, sparking interest in its potential therapeutic applications. Researchers are exploring its role as a scaffold for kinase inhibitors and GPCR modulators, aligning with current trends in precision medicine. Recent studies suggest that N-ethyl substitution at position 1 enhances metabolic stability compared to unsubstituted analogs, addressing a key challenge in drug development.
From a synthetic chemistry perspective, 1543092-05-2 serves as a valuable building block for ring-expansion reactions and multicomponent couplings. Its lactam functionality (2-one group) enables diverse transformations, including nucleophilic additions and reductions, which are frequently searched topics in organic chemistry forums. The compound's compatibility with flow chemistry techniques has been demonstrated in recent publications, catering to the growing demand for sustainable synthesis methods.
Analytical characterization of 1-ethyl-1,4-diazepan-2-one typically involves LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy, with its proton NMR spectrum showing distinct signals for the ethyl group (δ 1.1 ppm, triplet) and diazepane protons (δ 3.4-3.8 ppm, multiplets). These spectral features are often discussed in spectroscopy-focused Q&A platforms, reflecting user interest in structural elucidation techniques.
In material science applications, the compound's bicyclic structure contributes to thermal stability, making it a candidate for high-performance polymer modifications. Its potential in coordination chemistry is being investigated, particularly as a ligand for transition metal complexes relevant to catalysis. These applications resonate with current searches for "novel heterocyclic materials" and "sustainable catalysts" across scientific databases.
Safety assessments indicate that 1543092-05-2 requires standard laboratory precautions, with no extraordinary hazards reported in literature. Proper handling includes the use of personal protective equipment (PPE) and adequate ventilation, consistent with general chemical safety protocols frequently queried by laboratory professionals. The compound's environmental fate and biodegradation pathways remain active areas of study, addressing ecological concerns prominent in modern chemical research.
The commercial availability of 1-ethyl-1,4-diazepan-2-one through specialty chemical suppliers has increased in recent years, with purity grades ranging from 95% to 98%. Pricing trends show seasonal fluctuations corresponding to academic research cycles, a phenomenon often analyzed in chemical market reports. Current Good Manufacturing Practice (cGMP) compliant synthesis routes are under development to meet pharmaceutical industry standards.
Patent literature reveals growing intellectual property activity surrounding diazepane derivatives, with 1543092-05-2 appearing in claims related to neuroprotective agents and anti-inflammatory compounds. These therapeutic areas consistently rank high in pharmaceutical keyword searches, reflecting sustained interest in neurological and immunological disorders. The compound's blood-brain barrier permeability, predicted by in silico models, further enhances its appeal for CNS drug development.
Future research directions for 1-ethyl-1,4-diazepan-2-one include exploration of its chiral derivatives for asymmetric synthesis and investigation of its supramolecular chemistry properties. These align with trending topics in chemical research such as "stereoselective synthesis" and "molecular recognition," which frequently appear in conference proceedings and review articles. The compound's potential in bioorthogonal chemistry applications is another emerging area of interest.
For researchers working with CAS 1543092-05-2, proper storage recommendations include protection from moisture at temperatures between 2-8°C in amber glass containers. These conditions mirror best practices for heterocyclic compound preservation, a common subject in chemical storage guidelines. Analytical method development for this compound typically employs reverse-phase HPLC with UV detection at 254 nm, providing reproducible results for quality control purposes.
1543092-05-2 (1-ethyl-1,4-diazepan-2-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)